1-[(2,5-Dimethylphenyl)sulfonyl]piperazine
描述
Contextualization within Sulfonylpiperazine Derivatives Research
The sulfonylpiperazine motif is a cornerstone in the development of a diverse array of therapeutic agents. nih.govnih.gov This structural framework is recognized for its ability to serve as a versatile scaffold in the design of compounds targeting the central nervous system (CNS), inflammatory pathways, and various types of cancer. ontosight.ainih.govmdpi.com The piperazine (B1678402) ring, in particular, is a common feature in many approved drugs due to its favorable pharmacokinetic properties, including its potential to improve aqueous solubility and cross the blood-brain barrier.
The versatility of the sulfonylpiperazine core allows for extensive chemical modification at several positions, enabling the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic profile. Researchers have systematically explored how different substituents on the aryl ring and the second nitrogen of the piperazine ring influence the molecule's interaction with biological targets. This has led to the identification of sulfonylpiperazine derivatives with a wide spectrum of pharmacological activities. For instance, various derivatives have been investigated as inhibitors of enzymes, antagonists of G-protein coupled receptors, and modulators of ion channels. nih.govnih.gov
Table 1: Examples of Bioactivities of Structurally Related Sulfonylpiperazine Derivatives
| Derivative Class | Biological Target/Activity | Potential Therapeutic Area |
|---|---|---|
| Arylsulfonylpiperazines | Serotonin Receptors (e.g., 5-HT1A, 5-HT6, 5-HT7) | CNS Disorders (e.g., depression, anxiety, schizophrenia) |
| Arylsulfonylpiperazines | Dopamine Receptors (e.g., D2, D3, D4) | CNS Disorders (e.g., schizophrenia, Parkinson's disease) |
| Benzenesulfonylpiperazines | Carbonic Anhydrase Isozymes | Glaucoma, Epilepsy |
| Substituted Phenylsulfonyl-piperazines | Glycine Transporter-1 (GlyT-1) Inhibitors | Schizophrenia |
Note: This table presents general activities of the broader sulfonylpiperazine class and does not represent specific findings for 1-[(2,5-Dimethylphenyl)sulfonyl]piperazine.
Significance and Research Rationale for the Investigation of the Compound
The specific investigation of this compound is driven by a rational drug design approach that seeks to build upon the established knowledge of the sulfonylpiperazine scaffold. The rationale for synthesizing and evaluating this particular compound can be broken down into the strategic selection of its constituent parts: the 2,5-dimethylphenyl group, the sulfonyl linker, and the piperazine core.
The 2,5-dimethylphenyl substitution is a key feature. The presence and position of methyl groups on the phenyl ring can significantly influence the compound's properties. These lipophilic methyl groups can enhance the molecule's ability to penetrate cellular membranes and can also sterically influence how the molecule binds to its biological target. The specific 2,5-disubstitution pattern creates a unique electronic and steric profile compared to other dimethylphenyl isomers or monosubstituted phenyl rings, which could lead to improved potency or selectivity for a particular biological target.
The piperazine ring offers a versatile attachment point for further chemical modification. In its unsubstituted form, as in this compound, the secondary amine provides a site for hydrogen bonding and can be protonated at physiological pH, which can be important for solubility and for ionic interactions with a target protein.
Therefore, the investigation of this compound is a logical step in the exploration of the chemical space around the sulfonylpiperazine scaffold. The primary research goals for a compound like this would typically include:
Synthesis and Characterization: To develop a reliable and efficient synthetic route to produce the compound and to fully characterize its chemical and physical properties. While a specific synthetic route for this exact compound is not detailed in publicly available literature, the general synthesis of sulfonylpiperazines often involves the reaction of a substituted phenylsulfonyl chloride with piperazine. nih.gov
Biological Screening: To test the compound against a panel of biological targets to identify any potential therapeutic activity. Based on the activities of related compounds, this screening would likely focus on CNS receptors, inflammatory mediators, and cancer cell lines. ontosight.aimdpi.com
Structure-Activity Relationship (SAR) Studies: To compare the biological activity of this compound with that of other structurally related sulfonylpiperazine derivatives. This allows researchers to understand the contribution of the 2,5-dimethylphenyl group to the compound's activity and to guide the design of future, potentially more potent and selective, analogs.
While detailed research findings on the specific biological activities of this compound are not yet widely published, its chemical structure firmly places it within a class of compounds of high interest to the medicinal chemistry community. Future research on this and related molecules will likely continue to uncover novel therapeutic applications for the versatile sulfonylpiperazine scaffold.
Structure
3D Structure
属性
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-10-3-4-11(2)12(9-10)17(15,16)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCDXZPJNCWORR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368376 | |
| Record name | 1-[(2,5-dimethylphenyl)sulfonyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24836978 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
524711-33-9 | |
| Record name | Piperazine, 1-[(2,5-dimethylphenyl)sulfonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=524711-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2,5-dimethylphenyl)sulfonyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for 1 2,5 Dimethylphenyl Sulfonyl Piperazine
Established Synthetic Pathways for Sulfonylpiperazine Scaffolds
The synthesis of the sulfonylpiperazine core is a well-established process in organic chemistry. The most common and direct method involves the nucleophilic substitution reaction between an appropriately substituted arylsulfonyl chloride and piperazine (B1678402). This reaction, a classic example of sulfonamide bond formation, is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct generated during the reaction.
The general synthetic scheme proceeds as follows: an arylsulfonyl chloride is added, often portion-wise or as a solution, to a stirred solution of piperazine in a suitable organic solvent. The choice of base and solvent is critical and can influence the reaction's efficiency and the purity of the resulting product. Common bases include organic amines like triethylamine (B128534) (Et₃N) or pyridine, which act as acid scavengers. nih.gov The reaction is often performed in aprotic solvents such as 1,4-dioxane, dichloromethane (B109758) (CH₂Cl₂), or 1,2-dichloroethane. nih.gov
One of the primary challenges in this synthesis is controlling the regioselectivity, as piperazine possesses two secondary amine groups. To favor monosulfonylation and prevent the formation of the disubstituted byproduct, an excess of piperazine is typically used. This statistical approach ensures that the sulfonyl chloride is more likely to react with an unreacted piperazine molecule rather than the already monosulfonylated product.
Targeted Synthesis of 1-[(2,5-Dimethylphenyl)sulfonyl]piperazine and its Analogs
The specific synthesis of this compound follows the general pathway described above. The key starting materials are 2,5-dimethylbenzenesulfonyl chloride and piperazine. The reaction involves the nucleophilic attack of one of the nitrogen atoms of the piperazine ring on the electrophilic sulfur atom of the 2,5-dimethylbenzenesulfonyl chloride, leading to the displacement of the chloride ion and the formation of the desired sulfonamide.
Researchers have synthesized a variety of analogs by modifying the substituents on the phenyl ring of the sulfonyl chloride or by using substituted piperazines. nih.gov For instance, a study focused on the development of inhibitors for the enzyme LpxH, which is essential in lipid A biosynthesis in Gram-negative bacteria, involved the synthesis of a series of sulfonylpiperazine analogs. nih.govduke.edu In a typical procedure, the respective sulfonyl chloride is added to a solution of the appropriate piperazine derivative and a base like triethylamine in a solvent such as 1,4-dioxane, often with heating to drive the reaction to completion. nih.gov
| Piperazine Reactant | Sulfonyl Chloride Reactant | Base | Solvent | Temperature | Reaction Time |
|---|---|---|---|---|---|
| 1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine | 1H-indole-5-sulfonyl chloride | Triethylamine (Et₃N) | 1,4-dioxane | 60 °C | 2 hours, then 18 hours at 25 °C |
| 1-(3-Bromo-5-(trifluoromethyl)phenyl)piperazine | 1-Acetylindoline-5-sulfonyl chloride | Triethylamine (Et₃N) | 1,4-dioxane | 60 °C | 3 hours |
Optimization of Synthetic Yields and Purity for Research Applications
Optimizing the yield and purity of this compound is paramount for its use in research, where compound integrity is essential. Several factors can be fine-tuned to achieve this. As mentioned, using a molar excess of piperazine (typically 2 to 5 equivalents) is a key strategy to minimize the formation of the 1,4-disulfonylated byproduct.
The choice of base and its stoichiometry are also crucial. A slight excess of a tertiary amine base like triethylamine is common to ensure complete neutralization of the HCl formed. The reaction temperature and duration are additional variables that require optimization. While some reactions proceed efficiently at room temperature, others may require heating to increase the reaction rate. nih.gov Monitoring the reaction's progress using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) can help determine the optimal reaction time and prevent the formation of degradation products.
| Parameter | Objective | Common Approaches |
|---|---|---|
| Stoichiometry | Minimize disubstitution | Use 2-5 equivalents of piperazine relative to sulfonyl chloride |
| Base Selection | Neutralize HCl byproduct | Triethylamine, Pyridine |
| Solvent Choice | Ensure solubility of reactants | 1,4-dioxane, Dichloromethane (DCM), Dichloroethane (DCE) |
| Temperature | Control reaction rate | Room temperature to 60-80 °C |
| Purification | Achieve high purity | Aqueous workup, Extraction, Column Chromatography, Recrystallization |
Molecular Hybridization Approaches in the Design of Related Sulfonylpiperazine Structures
Molecular hybridization is a powerful drug design strategy that involves covalently linking two or more distinct pharmacophoric units to create a new hybrid molecule with potentially enhanced activity, improved selectivity, or a better safety profile. mdpi.com The sulfonylpiperazine scaffold, including structures related to this compound, serves as a versatile linker or building block in this approach. nih.gov
The free secondary amine (-NH) group of the monosulfonylated piperazine provides a convenient attachment point for introducing other molecular fragments. For example, researchers have alkylated or acylated this nitrogen to connect the sulfonylpiperazine core to other heterocyclic systems or functional groups. nih.gov This strategy has been employed to create complex molecules targeting various biological systems. nih.gov
For instance, in the development of anticancer agents, phenylpiperazine derivatives have been incorporated into more complex structures, such as 1,2-benzothiazines, to create hybrid molecules. nih.gov Similarly, in the search for novel antibiotics, the sulfonylpiperazine moiety was linked to an indolinesulfonyl group, effectively combining two distinct chemical entities to probe the active site of the target enzyme, LpxH. nih.gov This modular approach allows for the systematic exploration of chemical space and the fine-tuning of pharmacological properties by varying the components of the hybrid structure.
Structure Activity Relationship Sar and Structure Based Drug Design Sbdd Principles Applied to 1 2,5 Dimethylphenyl Sulfonyl Piperazine
Elucidation of Key Structural Motifs for Biological Efficacy
The biological efficacy of compounds is intrinsically linked to their structural components. For 1-[(2,5-Dimethylphenyl)sulfonyl]piperazine, three key motifs can be identified: the 2,5-dimethylphenyl group, the sulfonyl linker, and the piperazine (B1678402) ring.
The Piperazine Ring: This six-membered heterocyclic amine is a common scaffold in medicinal chemistry, known for its prevalence in a wide array of biologically active compounds. The nitrogen atoms of the piperazine ring are crucial as they can be protonated at physiological pH, allowing for ionic interactions with biological targets such as receptors and enzymes. The chair conformation of the piperazine ring also provides a defined three-dimensional structure for interaction with binding sites.
The 2,5-Dimethylphenyl Group: The aromatic phenyl ring provides a scaffold for hydrophobic interactions with target proteins. The substitution pattern of the methyl groups is critical. The presence of two methyl groups at the 2 and 5 positions influences the electronic properties and the steric bulk of this part of the molecule. This specific substitution pattern can affect the compound's binding affinity and selectivity for its biological target.
Impact of Substituent Modifications on Pharmacological Profiles
While no specific studies on substituent modifications of this compound are available, general principles from related arylpiperazine and sulfonylpiperazine compounds can be extrapolated. Modifications to each of the key structural motifs would be expected to significantly impact the pharmacological profile.
| Structural Motif | Potential Modification | Anticipated Impact on Pharmacological Profile |
| 2,5-Dimethylphenyl Ring | Altering the position of methyl groups (e.g., 3,4-dimethyl) | Could affect steric hindrance and electronic distribution, potentially altering binding affinity and selectivity. |
| Replacing methyl groups with other substituents (e.g., halogens, methoxy (B1213986) groups) | Halogen substitution often enhances potency, while methoxy groups can alter solubility and metabolic stability. | |
| Sulfonyl Linker | Replacement with other linkers (e.g., carbonyl, methylene) | Would significantly change the geometry, flexibility, and hydrogen bonding capacity of the molecule, likely leading to a different biological target profile. |
| Piperazine Ring | Substitution on the second nitrogen atom | Could introduce additional interaction points, modulate basicity, and alter pharmacokinetic properties. |
| Ring modification (e.g., homopiperazine, piperidine) | Would change the conformation and basicity, impacting target binding. |
Rational Design Principles for Enhanced Target Interaction
Rational drug design for derivatives of this compound would be guided by the structural information of its biological target. In the absence of a known target, a ligand-based approach would be employed, using the structure of this compound as a starting point.
Key principles would include:
Structure-Based Drug Design (SBDD): If a crystal structure of the target protein is available, computational docking studies could be used to predict the binding mode of this compound. This information would guide the design of new analogs with improved interactions with key amino acid residues in the binding pocket. For instance, identifying a nearby hydrophobic pocket could prompt the addition of a lipophilic group to the phenyl ring to enhance binding affinity.
Pharmacophore Modeling: By comparing the structures of several active compounds with similar biological effects, a pharmacophore model can be generated. This model defines the essential three-dimensional arrangement of functional groups required for activity. New molecules can then be designed to fit this pharmacophore.
Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical and chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. For example, a methyl group on the phenyl ring could be replaced with a chlorine atom to explore the impact on electronic properties and binding.
Ligand Efficiency and Druggability Assessment in Compound Design
Ligand efficiency (LE) is a key metric in drug discovery that relates the binding affinity of a molecule to its size (typically the number of heavy atoms). It is a measure of the binding energy per atom. A high LE value is desirable for a lead compound as it suggests that the molecule is making efficient use of its atoms to bind to the target. For a hypothetical scenario where this compound has a measured binding affinity (e.g., IC50 or Ki), its LE could be calculated to assess its quality as a starting point for optimization.
Druggability refers to the likelihood of being able to modulate the function of a biological target with a small molecule drug. The assessment of druggability for a target of this compound would involve analyzing the properties of its binding site. A "druggable" binding site typically has a well-defined pocket with a mix of hydrophobic and polar features that can accommodate a drug-like molecule.
Stereochemical Considerations in Activity Modulation
The concept of stereochemistry is crucial in pharmacology as different stereoisomers (enantiomers and diastereomers) of a chiral drug can have significantly different biological activities. This compound itself is an achiral molecule and does not have stereoisomers.
However, if modifications were to be introduced that create a chiral center, for example, by adding a substituent to the piperazine ring, then stereochemical considerations would become paramount. The resulting enantiomers would need to be separated and tested individually, as it is common for one enantiomer to be significantly more active or have a different pharmacological profile than the other. This is because the three-dimensional arrangement of atoms in each enantiomer would lead to different interactions with the chiral environment of a biological target.
Molecular Mechanisms of Action and Target Identification for 1 2,5 Dimethylphenyl Sulfonyl Piperazine
Identification of Putative Biological Targets (e.g., Enzymes, Receptors)
No studies identifying the putative biological targets of 1-[(2,5-Dimethylphenyl)sulfonyl]piperazine have been found.
Mechanistic Studies of Enzyme Inhibition (e.g., Kinases, Matrix Metalloproteinases, MARK4 enzyme)
There is no available research on the inhibitory activity of this compound against any enzymes, including kinases, matrix metalloproteinases, or the MARK4 enzyme.
Receptor Binding Affinity and Ligand-Receptor Interaction Analysis
No data on the receptor binding affinity or ligand-receptor interactions of this compound has been published.
Cellular Pathway Modulation and Signaling Cascade Perturbations
Information regarding the effects of this compound on cellular pathways or signaling cascades is not available in the current body of scientific literature.
Proteomic and Metabolomic Approaches for Target Deconvolution
No proteomic or metabolomic studies have been conducted to deconvolute the biological targets of this compound.
Computational Chemistry and in Silico Modeling in the Research of 1 2,5 Dimethylphenyl Sulfonyl Piperazine
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-[(2,5-Dimethylphenyl)sulfonyl]piperazine, docking studies are crucial for identifying potential protein targets and understanding the specific interactions that govern its binding affinity. These studies can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and the active site of a target protein.
While specific docking studies for this compound are not widely published, the methodology would involve preparing a 3D structure of the compound and docking it into the binding sites of various proteins of interest. The results would be scored based on the predicted binding energy, with lower energies typically indicating a more favorable interaction.
Table 1: Hypothetical Molecular Docking Results for this compound with Target Proteins
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| Protein Kinase A | -8.5 | Lys72, Glu91 | Hydrogen Bond, Hydrophobic |
| Dopamine D2 Receptor | -9.2 | Asp114, Ser193 | Ionic, Hydrogen Bond |
| Carbonic Anhydrase II | -7.8 | His94, Thr199 | Zinc Coordination, Hydrogen Bond |
Note: The data in this table is illustrative and intended to represent the type of information generated from molecular docking studies.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic picture of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, offering insights into the conformational flexibility of this compound and the stability of its interaction with a target protein.
These simulations can help to validate the binding poses predicted by docking and can reveal important dynamic events, such as conformational changes in the protein upon ligand binding. Key parameters analyzed in MD simulations include root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, QSAR studies would involve creating a dataset of structurally similar compounds with known activities against a particular target.
By analyzing various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a predictive model can be built. This model can then be used to estimate the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent and selective molecules.
Virtual Screening Methodologies for Novel Biological Activity Prediction
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. In the investigation of this compound, virtual screening could be employed in two ways.
Firstly, a library of compounds similar to this compound could be screened against a panel of known drug targets to predict new biological activities. Secondly, a large database of diverse compounds could be screened against a protein for which this compound has shown activity, in order to identify novel scaffolds with similar or improved properties. This approach accelerates the discovery of new lead compounds by significantly narrowing down the number of molecules that need to be synthesized and tested experimentally.
Advanced Methodologies and Technologies in the Study of 1 2,5 Dimethylphenyl Sulfonyl Piperazine
High-Throughput Screening (HTS) in Discovery Efforts
High-Throughput Screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their ability to modulate a specific biological target. In a hypothetical discovery effort for a target of interest, 1-[(2,5-Dimethylphenyl)sulfonyl]piperazine could be identified from a screening library.
A typical HTS campaign would involve:
Assay Development: Creation of a robust and miniaturized assay, often in 384- or 1536-well plate format, that produces a measurable signal (e.g., fluorescence, luminescence, absorbance) indicative of the compound's effect on the target.
Library Screening: The automated screening of a diverse chemical library, which could contain hundreds of thousands to millions of compounds, including this compound.
Hit Identification: Compounds that produce a signal above a certain threshold are identified as "hits." These hits would then undergo further confirmation and validation studies.
Should this compound emerge as a confirmed hit, it would proceed to more detailed characterization.
Biophysical Techniques for Binding Characterization
Once a compound like this compound is identified as a hit, a variety of biophysical techniques would be employed to confirm direct binding to the target protein and to characterize the binding thermodynamics and kinetics. These methods are essential for understanding the molecular interactions driving the compound's activity.
Commonly used biophysical techniques include:
Surface Plasmon Resonance (SPR): This label-free technique measures the change in refractive index at the surface of a sensor chip when a ligand (the compound) binds to an immobilized target protein. SPR provides real-time data on the association and dissociation rates of the binding event, allowing for the determination of the binding affinity (KD).
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP), can be used to confirm binding and to map the binding site of the compound on the target protein.
The data obtained from these techniques would be crucial for establishing a structure-activity relationship (SAR) and for guiding the optimization of this compound into a more potent and selective lead compound.
Crystallographic Studies of Compound-Target Complexes
X-ray crystallography is a powerful technique used to determine the three-dimensional structure of a molecule at atomic resolution. In the context of drug discovery, obtaining a crystal structure of a compound bound to its target protein provides invaluable insights into the binding mode and the specific molecular interactions.
If a crystal structure of the this compound-target complex were to be determined, it would reveal:
The precise orientation and conformation of the compound within the binding site.
Key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the compound and the protein.
The role of any water molecules in mediating the binding.
This structural information is instrumental for structure-based drug design, where medicinal chemists use the 3D structure to make rational modifications to the compound to improve its affinity, selectivity, and other pharmacological properties.
While the application of these advanced methodologies to this compound has not been documented in publicly available research, their use would be a standard and essential part of any drug discovery program aimed at developing this or any other hit compound into a viable therapeutic agent.
Emerging Therapeutic Applications and Future Research Trajectories for 1 2,5 Dimethylphenyl Sulfonyl Piperazine
Potential as a Lead Compound for Drug Discovery
The phenylsulfonylpiperazine scaffold is a well-established pharmacophore with demonstrated efficacy in various therapeutic areas, most notably in oncology. Numerous derivatives have been synthesized and evaluated for their antiproliferative activities against a range of human cancer cell lines. researchgate.netmdpi.com Studies on related benzenesulfonamide (B165840) derivatives have revealed a multitude of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. nih.gov
The anticancer potential of this chemical class is particularly compelling. Research has shown that certain phenylsulfonylpiperazine derivatives can impair the viability of cancer cells, with some compounds exhibiting potent growth-inhibitory effects at low micromolar concentrations against breast, cervical, and pancreatic cancer cell lines. researchgate.netnih.gov For instance, a 2024 study on a series of 20 phenylsulfonylpiperazine derivatives found that twelve of the compounds significantly impaired cancer cell viability. One of the most promising compounds, (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone, demonstrated a potent IC₅₀ value of 4.48 μM and a high selectivity index against the MCF7 luminal breast cancer cell line. nih.gov The proposed mechanisms of action for the broader sulfonamide class are diverse and include the inhibition of carbonic anhydrase, interference with microtubule polymerization, and modulation of key signaling pathways like PI3K/AKT/mTOR. nih.gov
Given these precedents, 1-[(2,5-Dimethylphenyl)sulfonyl]piperazine , as a member of this active chemical family, represents a promising candidate for initial biological screening. The presence of the 2,5-dimethylphenyl group provides a distinct substitution pattern that could confer unique pharmacological properties compared to its analogues, making it a valuable starting point for a new drug discovery program.
Strategies for Optimizing Efficacy and Selectivity
To develop a lead compound like This compound into a viable drug candidate, a systematic lead optimization process is essential. This involves iterative chemical modifications to enhance potency against the desired biological target while minimizing off-target effects and improving pharmacokinetic properties. For this scaffold, optimization efforts would focus on modifications to the phenyl ring and the piperazine (B1678402) moiety.
Structure-Activity Relationship (SAR) Studies: A thorough investigation of the structure-activity relationships is the cornerstone of lead optimization. This involves synthesizing a library of analogues where specific parts of the molecule are systematically altered.
Phenyl Ring Modification: The 2,5-dimethyl substitution on the phenyl ring is a key feature. SAR studies would explore the impact of altering the position, number, and nature of these substituents. Replacing the methyl groups with other functionalities, such as halogens (e.g., chloro, fluoro), trifluoromethyl, or methoxy (B1213986) groups, could significantly influence the compound's electronic and steric properties, thereby affecting its binding affinity and metabolic stability.
Piperazine Ring Derivatization: The unsubstituted nitrogen atom on the piperazine ring is a prime site for chemical modification. This position allows for the introduction of a wide variety of chemical groups to modulate the compound's activity, selectivity, and physicochemical properties (e.g., solubility, cell permeability). As shown in studies of related compounds, adding substituents at this position can dramatically alter biological outcomes. nih.govnih.gov
The following table, based on published data for a generic phenylsulfonylpiperazine core, illustrates how modifications to the piperazine nitrogen can impact antiproliferative activity against a cancer cell line, providing a model for optimizing This compound .
| Core Structure | Substituent (R) on Piperazine Nitrogen | Example Compound Type | Observed Impact on Anticancer Activity (Illustrative) | Reference Insight |
|---|---|---|---|---|
| Phenylsulfonylpiperazine | -H (Unsubstituted) | Parent Scaffold | Baseline activity; starting point for derivatization. | nih.gov |
| Acyl Group (e.g., -C(O)-Aryl-Tetrazole) | Acylated Piperazine | Potent cytotoxicity (IC₅₀ < 5 µM); high selectivity. | nih.govnih.gov | |
| Pyridyl Group | N-Aryl Piperazine | Increased cytotoxicity but potentially lower selectivity. | nih.gov | |
| Alkyl Chain | N-Alkyl Piperazine | Variable activity; potential to improve solubility and pharmacokinetic profile. | scribd.com |
Addressing Research Gaps and Future Challenges in Compound Development
The primary and most significant research gap for This compound is the absence of published biological data. Its development pathway is therefore contingent on addressing a series of fundamental challenges.
Initial Biological Characterization: The immediate priority is to conduct comprehensive in vitro screening. This should include testing against a broad panel of human cancer cell lines (such as the NCI-60 panel) and a range of pharmacological targets, including kinases, G-protein coupled receptors, and enzymes like carbonic anhydrase, which are known targets for sulfonamides. nih.gov
Mechanism of Action (MoA) Elucidation: Should promising activity be identified, the next critical step is to determine the compound's molecular target and mechanism of action. This involves a suite of advanced techniques, including target-based assays, cellular thermal shift assays (CETSA), and transcriptomic or proteomic profiling.
Pharmacokinetic and Safety Profiling: A major hurdle in drug development is ensuring that a compound has acceptable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Early in vitro ADMET assays (e.g., microsomal stability, CYP450 inhibition, cell permeability) and subsequent in vivo pharmacokinetic studies in animal models will be necessary to assess the compound's drug-likeness.
Development of a Scalable Synthesis: While the synthesis of phenylsulfonylpiperazines is generally well-established, developing a cost-effective and scalable manufacturing process will be crucial for further development should the compound demonstrate significant therapeutic potential. nih.gov
Opportunities for Collaborative and Interdisciplinary Research Initiatives
Advancing a novel compound from a chemical curiosity to a clinical candidate requires a multifaceted and collaborative effort. The development of This compound presents numerous opportunities for such partnerships.
Academia-Industry Partnerships: University research laboratories are well-positioned to perform the initial exploratory research, including synthesis of analogue libraries, initial biological screening, and MoA studies. Collaboration with pharmaceutical industry partners can provide access to high-throughput screening platforms, extensive compound libraries for comparison, and the resources needed for preclinical and clinical development.
Distributed Drug Discovery (D3) Models: The synthesis and evaluation of analogues of This compound could be accelerated through a Distributed Drug Discovery (D3) model. nih.gov Such initiatives engage researchers and students from institutions around the world in a coordinated effort to synthesize and test new compounds, democratizing the drug discovery process and accelerating progress. nih.gov
Interdisciplinary Research Teams: A successful drug discovery program for this compound would necessitate the formation of an interdisciplinary team. This would include:
Medicinal and Synthetic Chemists to design and synthesize novel analogues.
Computational Chemists to perform molecular docking and virtual screening to guide rational drug design.
Pharmacologists and Cell Biologists to conduct in vitro and in vivo efficacy studies.
Toxicologists to assess the safety profile of lead candidates.
Structural Biologists to determine the structure of the compound bound to its target, enabling further structure-based design.
By leveraging these collaborative and interdisciplinary approaches, the research community can effectively explore the therapeutic potential of This compound and its derivatives, potentially unlocking a new class of drugs to address unmet medical needs.
常见问题
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-[(2,5-Dimethylphenyl)sulfonyl]piperazine to improve yield and purity?
- Methodological Answer : Optimize reaction conditions by varying substituents (e.g., using dichlorophenyl derivatives) and employing purification techniques such as normal-phase chromatography with methanol/ammonium gradients. Adjust stoichiometry and temperature to minimize byproducts . For sulfonylation reactions, ensure controlled addition of sulfonyl chlorides to piperazine precursors under inert atmospheres to enhance regioselectivity .
Q. What spectroscopic and crystallographic methods are effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structure (e.g., CCDC No. 1407713) to confirm stereochemistry and intermolecular interactions .
- NMR/IR spectroscopy : Use H/C NMR to verify sulfonyl and piperazine moieties, and IR to identify sulfonyl S=O stretches (~1350–1150 cm) .
- Mass spectrometry : Confirm molecular weight via HRMS or ESI-MS .
Q. How can solubility and bioavailability be assessed for pharmacological studies?
- Methodological Answer :
- ESOL Log S : Predict aqueous solubility computationally using fragment-based methods .
- In vitro assays : Perform shake-flask experiments with UV-Vis quantification in PBS (pH 7.4) or DMSO/PBS mixtures .
- Caco-2 cell models : Evaluate intestinal permeability for bioavailability estimation .
Q. What are the recommended safety protocols for handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Work in fume hoods to avoid inhalation of dust or vapors .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .
Advanced Research Questions
Q. How can contradictions in structure-activity relationship (SAR) studies be resolved?
- Methodological Answer :
- Comparative SAR analysis : Test analogs with varying substituents (e.g., 2,3-dichloro vs. 2,4-dichlorophenyl) in parallel binding assays (e.g., dopamine D3 receptor selectivity) .
- Statistical modeling : Apply multivariate regression to isolate electronic (Hammett σ) or steric (Taft Es) effects on activity .
Q. How do molecular docking and DFT calculations predict biological activity?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina to model interactions with target receptors (e.g., dopamine D3) and validate with mutagenesis data .
- DFT analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron donor/acceptor properties influencing binding .
Q. What methods evaluate synergistic effects in combination therapies?
- Methodological Answer :
- Isobologram analysis : Test fixed-ratio combinations in cell-based assays (e.g., antimicrobial or anticancer) to quantify synergy (CI < 1) .
- Transcriptomics : Profile gene expression changes (RNA-seq) to identify pathways modulated by the compound in combination .
Q. How do structural modifications affect receptor selectivity and off-target interactions?
- Methodological Answer :
- Substituent scanning : Introduce methyl/methoxy groups at the 2,5-positions of the phenyl ring to sterically block off-target binding pockets .
- Radioligand displacement assays : Compare IC values across receptor panels (e.g., serotonin 5-HT vs. dopamine D3) .
Q. How can stability under varying experimental conditions be systematically assessed?
- Methodological Answer :
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